

Application Note: Quantification of Taxifolin in Plant Extracts Using UPLC-ESI-MS

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Compound of Interest

Compound Name:	Taxifolin
CAS No.:	24198-97-8
Cat. No.:	B600725

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Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including conifers like the Dahurian Larch (*Larix gmelinii*).^{[1][2]} It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and sensitive quantification of **taxifolin** in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) method for the quantification of **taxifolin** in plant extracts.

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The plant extract is first subjected to a systematic extraction and purification process. The purified extract is then injected into the UPLC system, where **taxifolin** is separated from other matrix components on a reversed-

phase column. The eluent is introduced into the mass spectrometer, where **taxifolin** is ionized by electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Extraction of Taxifolin from Plant Material

This protocol is optimized for the extraction of **taxifolin** from the wood of Larix species.[3]

Materials:

- Dried and powdered plant material (e.g., Larix wood chips)
- 90% Ethanol
- Methanol (HPLC grade)
- Water (HPLC grade)
- 0.22 µm microporous filter

Procedure:

- Weigh 200 g of powdered plant material.
- Add 2000 mL of 90% ethanol to the plant material in a flask.
- Perform heating reflux extraction at 90°C for 3 hours. Repeat the extraction three times.[3]
- Combine the extracts and filter.
- Concentrate the filtrate under reduced pressure.
- Dissolve the concentrated extract in hot water (80°C) and allow it to crystallize at 4°C.
- Perform repeated recrystallization to obtain a purified **taxifolin**-rich extract.[3]

- Accurately weigh 1.00 g of the dried extract and dissolve it in 100 mL of a methanol:water (2:3) solution.
- Filter the solution through a 0.22 μm microporous filter before UPLC-MS analysis.

UPLC-ESI-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm \times 50 mm, 1.7 μm) is commonly used.
- Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Column Temperature: Maintained at 40°C.
- Injection Volume: 5 μL .

Mass Spectrometry Conditions:

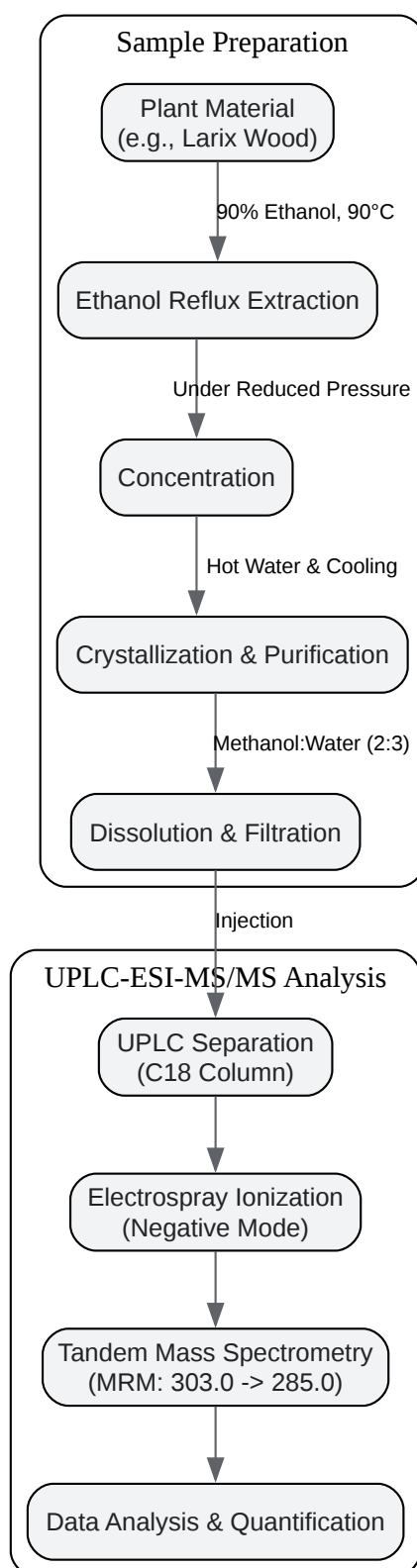
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for higher sensitivity and stability.
- MRM Transitions: The precursor ion for **taxifolin** is $[\text{M}-\text{H}]^-$ at m/z 303.0. The most common product ion for quantification is m/z 285.0, resulting from the loss of a water molecule. Other characteristic fragment ions include m/z 177 and m/z 125.
- Capillary Voltage: \sim 2.2 kV.
- Source Temperature: \sim 150°C.
- Desolvation Temperature: \sim 450°C.

Data Presentation

The quantitative data for the UPLC-ESI-MS/MS analysis of **taxifolin** is summarized in the table below.

Parameter	Value	Reference
Chromatography		
Column	C18 (2.1 mm × 50 mm, 1.7 μm)	
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Mass Spectrometry		
Ionization Mode	ESI Negative	
Precursor Ion (m/z)	303.0	
Product Ion (m/z)	285.0	
Method Validation		
Linearity Range	5.0–4280 ng/mL	
Correlation Coefficient (r ²)	> 0.999	
LLOQ	5.0 ng/mL	
Intra-day Precision (%RSD)	< 8%	
Inter-day Precision (%RSD)	< 8%	
Accuracy (%RE)	Within ±15%	
Recovery	> 75%	

Mandatory Visualization



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Caption: Experimental workflow for **taxifolin** quantification.

Conclusion

The described UPLC-ESI-MS method provides a sensitive, selective, and reliable approach for the quantification of **taxifolin** in plant extracts. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for the quality control of herbal products and for supporting preclinical and clinical studies involving **taxifolin**.

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- [2. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF- \$\beta\$ 1/Smads Signaling Pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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